N-(1,3-benzothiazol-2-yl)octanamide
Description
N-(1,3-Benzothiazol-2-yl)octanamide (C₁₅H₂₀N₂OS, molecular weight: 276.4 g/mol) is a benzothiazole derivative featuring an octanamide side chain at the 2-position of the benzothiazole core . Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of such compounds typically involves benzoylation or acylation of 2-aminobenzothiazole precursors, as demonstrated in related derivatives like N-(1,3-benzothiazol-2-yl)benzamide . The octanamide moiety in this compound introduces enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and bioavailability, compared to shorter-chain analogs.
Properties
Molecular Formula |
C15H20N2OS |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)octanamide |
InChI |
InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)17-15-16-12-9-7-8-10-13(12)19-15/h7-10H,2-6,11H2,1H3,(H,16,17,18) |
InChI Key |
SIOHDBOTZCRPSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CCCCCCCC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Benzothiazole Derivatives
Key Observations :
Key Observations :
- Anticancer Potential: Urea derivatives like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea exhibit significant cytotoxicity, suggesting that this compound could be explored for similar activity .
- Antimicrobial Efficacy : Triazole hybrids with 6-fluoro or 6-methyl substituents outperform ampicillin against Gram-positive bacteria, highlighting the importance of electron-withdrawing/donating groups .
Crystallographic and Stability Comparisons
Table 3: Crystallographic Data for Benzothiazole Derivatives
Key Observations :
- Fluorinated derivatives exhibit improved thermal stability and altered crystal packing, which could guide the design of this compound analogs for material science applications .
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